molecular formula C10H16F3NO3 B12443592 2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate

2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate

Cat. No.: B12443592
M. Wt: 255.23 g/mol
InChI Key: ZKFRZBUGDWOZQP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate is a chemical compound with the molecular formula C10H14F3NO2 and a molecular weight of 237.219 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a cyclohexenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate typically involves the reaction of a trifluoroacetyl compound with a cyclohexenyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate is unique due to its specific structure, which includes both a trifluoromethyl group and a cyclohexenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone;hydrate

InChI

InChI=1S/C10H14F3NO2.H2O/c11-10(12,13)9(16)7-3-1-2-4-8(7)14-5-6-15;/h14-15H,1-6H2;1H2

InChI Key

ZKFRZBUGDWOZQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)C(F)(F)F)NCCO.O

Origin of Product

United States

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